![molecular formula C14H18N6OS B2416991 2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole CAS No. 2415572-30-2](/img/structure/B2416991.png)
2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole is a chemical compound that belongs to the class of thiazole derivatives. It is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in cell growth, proliferation, and survival. The compound has been extensively studied for its potential application in cancer therapy and other diseases.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole involves the inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. Inhibition of CK2 leads to the activation of the tumor suppressor protein p53, which induces cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of cell growth, proliferation, and survival. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole in lab experiments include its potent and selective inhibition of CK2, which makes it a valuable tool for studying the role of CK2 in cell growth, proliferation, and survival. The compound has also been shown to enhance the efficacy of chemotherapy drugs, which makes it a potential candidate for combination therapy.
The limitations of using this compound in lab experiments include its potential toxicity and side effects. The compound has been shown to be toxic to normal cells at high concentrations. It also has the potential to interact with other proteins and enzymes, which may affect its specificity and selectivity.
Orientations Futures
There are several future directions for the research on 2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole. One direction is to further investigate the mechanism of action of the compound and its interaction with other proteins and enzymes. Another direction is to explore the potential of the compound in combination therapy with other chemotherapy drugs. Additionally, the development of more potent and selective CK2 inhibitors based on the structure of this compound is also an area of future research.
Méthodes De Synthèse
The synthesis of 2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole involves several steps. The starting material is 2-cyclopropylthiazole-4-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(6-methoxypyrimidin-4-yl)piperazine to form the intermediate. The intermediate is then reacted with ammonium thiocyanate to form the final product.
Applications De Recherche Scientifique
2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole has been extensively studied for its potential application in cancer therapy. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin.
Propriétés
IUPAC Name |
2-cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6OS/c1-21-12-8-11(15-9-16-12)19-4-6-20(7-5-19)14-18-17-13(22-14)10-2-3-10/h8-10H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMAAJUCHUKEES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C3=NN=C(S3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-[[(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-N-cyclohexylbenzamide](/img/structure/B2416908.png)
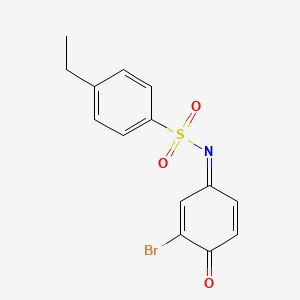
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2416911.png)
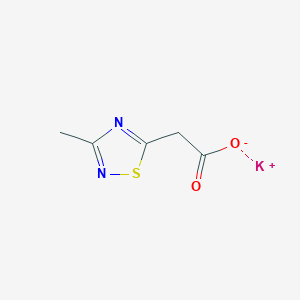
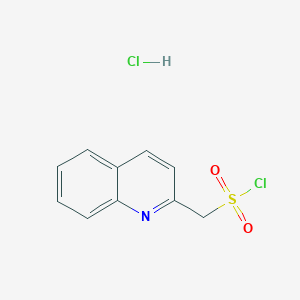
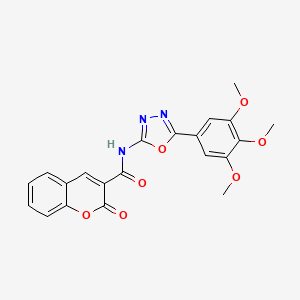
![2-(2-fluorophenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B2416920.png)


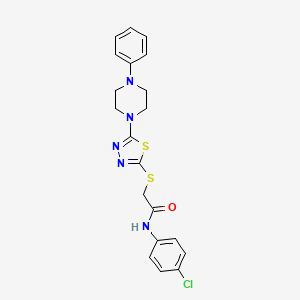

![4-[Methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B2416927.png)
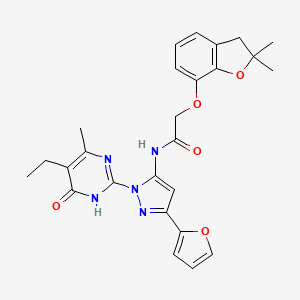
![N-[5-(Difluoromethyl)-1-(2-methylphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2416929.png)